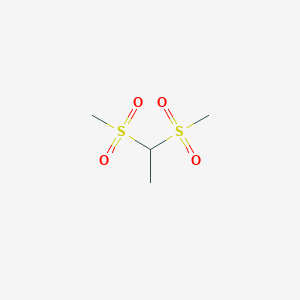

1,1-Bis(methylsulfonyl)ethane

Description

Overview of Sulfur-Containing Organic Compounds in Contemporary Chemistry

Organosulfur compounds, organic molecules containing at least one carbon-sulfur bond, are integral to modern chemistry. lookchem.com Their importance is underscored by their presence in a wide array of pharmaceuticals, natural products, and advanced materials. smolecule.com Nature itself provides numerous examples, including the essential amino acids cysteine and methionine. cymitquimica.com In the realm of medicine, the discovery of sulfur-containing antibiotics like penicillin and sulfa drugs was a watershed moment. cymitquimica.com Contemporary research continues to explore organosulfur compounds for their diverse biological activities and as versatile building blocks in organic synthesis. smolecule.com The ability of sulfur to exist in various oxidation states leads to a rich and diverse chemistry, enabling the construction of complex molecular architectures. smolecule.com

Definition and Significance of the Sulfonyl Functional Group

The sulfonyl group, with the general structure R-S(=O)₂-R', is a key functional group in organosulfur chemistry. nist.gov It consists of a sulfur atom connected to two oxygen atoms via double bonds and to two carbon atoms. nist.gov This group is a primary feature of compounds known as sulfones. nih.gov

The significance of the sulfonyl group stems from its distinct electronic properties. It is strongly electron-withdrawing and polar, characteristics that profoundly influence a molecule's reactivity, solubility, and intermolecular interactions. researchgate.net The electron-withdrawing nature of the sulfonyl group can stabilize adjacent negative charges, making the protons on the carbon atom alpha (adjacent) to the sulfonyl group acidic. This property is widely exploited in organic synthesis for the formation of new carbon-carbon bonds. researchgate.net Furthermore, sulfonyl-containing compounds, such as sulfonamides, are a cornerstone of the pharmaceutical industry due to their wide range of biological activities. researchgate.net

Structural Characteristics and Chemical Importance of Geminal Disulfones

Geminal disulfones, also known as gem-disulfones, are a specific class of sulfones characterized by the presence of two sulfonyl groups attached to the same carbon atom, resulting in the R-CH(SO₂R')₂ structural motif. The compound 1,1-Bis(methylsulfonyl)ethane belongs to this class.

The key structural feature of a geminal disulfone is the central carbon atom bonded to two electron-withdrawing sulfonyl groups. This arrangement makes the hydrogen atom(s) on this central carbon exceptionally acidic, facilitating the formation of a carbanion. This high acidity is a cornerstone of their chemical importance, making them valuable synthons in organic synthesis. The alkylation of these carbanions provides a powerful method for constructing new carbon-carbon bonds. researchgate.net

In recent years, the gem-disulfone moiety has garnered significant attention in medicinal chemistry as a non-hydrolyzable and neutral mimic of the biologically crucial pyrophosphate group. lookchem.comnih.gov Pyrophosphates are vital in many enzymatic processes but are often unstable and have difficulty crossing cell membranes. lookchem.com Geminal disulfones offer a similar size, shape, and polarity to the diphosphate (B83284) group while being more stable and electrically neutral, making them promising candidates for the design of enzyme inhibitors. lookchem.comnih.gov

Positioning this compound within Academic Research Contexts

This compound, with the chemical formula C₄H₁₀O₄S₂, is a fundamental example of a geminal disulfone. While much of the advanced research focuses on more complex, substituted gem-disulfones, the study of simpler structures like this compound is crucial for understanding the fundamental properties and reactivity of this functional group.

Its primary role in academic research is as a model compound and a synthetic precursor. The synthesis of this compound can be achieved through established methods for creating gem-disulfones, such as the oxidation of its corresponding dithioacetal, 1,1-bis(methylthio)ethane, or through the alkylation of a simpler disulfone. researchgate.netlookchem.com For instance, the reaction of bis(methylsulfonyl)methane (B157166) with methyl iodide represents a potential synthetic route. lookchem.comresearchgate.net

Research into related compounds highlights the potential areas of interest for this compound. For example, 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] has been identified as a metabolite of sulfur mustard, a chemical warfare agent, making the detection of such sulfones important in toxicology and environmental monitoring. nih.govnih.gov The broader class of geminal disulfones has been investigated for various biological activities, including as potential HIV-1 integrase inhibitors. This positions this compound and its derivatives as compounds of interest for further investigation in medicinal chemistry and drug design.

Physicochemical and Spectroscopic Profile of this compound

Detailed experimental data for this compound is not widely available in peer-reviewed literature. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38564-69-1 | lookchem.com |

| Molecular Formula | C₄H₁₀O₄S₂ | smolecule.com |

| Molecular Weight | 186.25 g/mol | smolecule.com |

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to be simple. The three protons of the methyl group on the central carbon (CH₃-CH) would appear as a doublet, and the single proton (CH₃-CH) would be a quartet due to coupling with the adjacent methyl group. The six protons of the two equivalent methylsulfonyl groups (2 x CH₃SO₂) would appear as a singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments: one for the methyl carbons of the sulfonyl groups, one for the central methine carbon, and one for the terminal methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl group. Strong, sharp peaks would be expected in the regions of 1350-1300 cm⁻¹ (asymmetric S=O stretch) and 1160-1120 cm⁻¹ (symmetric S=O stretch). libretexts.org

Synthesis and Reactivity

A primary method for the synthesis of gem-disulfones is the oxidation of the corresponding gem-dithioethers. Therefore, this compound can be prepared by the oxidation of 1,1-bis(methylthio)ethane.

Another synthetic approach involves the alkylation of bis(methylsulfonyl)methane. researchgate.net The central methylene (B1212753) protons of bis(methylsulfonyl)methane are highly acidic and can be removed by a base to form a carbanion, which can then be alkylated with an alkyl halide like methyl iodide. researchgate.net

The reactivity of this compound is governed by the two sulfonyl groups. These groups can be reduced to form the corresponding sulfide. smolecule.com The proton on the carbon atom between the two sulfonyl groups is acidic and can be removed by a strong base, allowing for further functionalization at this position.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38564-69-1 |

|---|---|

Molecular Formula |

C4H10O4S2 |

Molecular Weight |

186.3 g/mol |

IUPAC Name |

1,1-bis(methylsulfonyl)ethane |

InChI |

InChI=1S/C4H10O4S2/c1-4(9(2,5)6)10(3,7)8/h4H,1-3H3 |

InChI Key |

LLGSMJDXJRKMFD-UHFFFAOYSA-N |

Canonical SMILES |

CC(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis Methylsulfonyl Ethane

Classical and Modern Approaches to Geminal Disulfone Formation

The synthesis of geminal disulfones, such as 1,1-Bis(methylsulfonyl)ethane, relies on a variety of chemical transformations. These methods can be broadly categorized into alkylation reactions, oxidative processes, and transformations involving carbonyl groups.

Alkylation Reactions in C-S Bond Construction

Alkylation of carbanions stabilized by sulfur-containing groups is a cornerstone of organosulfur chemistry and a key strategy for forming the carbon-sulfur bonds in geminal disulfones. researchgate.netcsic.es The acidity of the protons on the carbon atom situated between two sulfonyl groups makes these compounds amenable to deprotonation, generating a nucleophilic carbanion that can react with various electrophiles.

One common approach involves the alkylation of a pre-existing geminal disulfone, such as bis(methylsulfonyl)methane (B157166). researchgate.net By treating bis(methylsulfonyl)methane with a suitable base, a carbanion is formed, which can then be alkylated with an appropriate electrophile, like an alkyl halide, to introduce the ethyl group.

A specific method for synthesizing substituted geminal disulfones involves the protection of one of the acidic protons of bis(methylsulfonyl)methane as a thioether. This allows for the formation of a dianion and subsequent selective alkylation at the methyl group. Removal of the thioether protecting group then yields the desired substituted disulfone. researchgate.net

The use of transition metal catalysis, particularly with molybdenum, has also been explored for the alkylation of allyl sulfones. acs.orgacs.org This method allows for regiocontrol in the substitution reaction, enabling the formation of quaternary carbon centers. acs.org

Oxidative Transformations for Sulfonyl Group Introduction

Oxidative methods provide an alternative route to the sulfonyl group. These transformations typically involve the oxidation of a precursor containing sulfur in a lower oxidation state, such as a thioether or a sulfoxide (B87167).

For instance, 1,1-bis(methylthio)ethane can serve as a precursor. lookchem.com Oxidation of both thioether groups to sulfonyl groups would yield the target molecule, this compound. Common oxidizing agents for this type of transformation include hydrogen peroxide or peroxy acids. The oxidation of related sulfur mustard metabolites to 1,1'-sulfonylbis[2-(methylsulfinyl)ethane] (SBMSE) using hydrogen peroxide has been reported, highlighting the feasibility of this oxidative approach. nih.govresearchgate.net

Another oxidative strategy involves the electrolysis of solutions containing mesylate anions. This process generates mesyloxyl radicals which can then be used in further reactions. ulisboa.ptgoogle.com While primarily described for the synthesis of bis(methanesulfonyl) peroxide, the underlying principles of generating reactive sulfonyl species could potentially be adapted for the synthesis of geminal disulfones. ulisboa.ptgoogle.com

Carbonyl Transformations in Disulfone Synthesis

Transformations involving carbonyl compounds can also be employed to construct the carbon backbone of geminal disulfones. For example, the reaction of 1-methyl-2-(methylsulfonyl)benzimidazole with aldehydes and ketones, a Julia-type methylenation, produces terminal alkenes. organic-chemistry.org While not a direct synthesis of this compound, this methodology demonstrates the utility of sulfonyl-containing reagents in carbonyl chemistry, which could be adapted for the synthesis of the target compound.

Furthermore, α-alkylation of carbonyl compounds using silyl (B83357) enolates in the presence of indium(III) halide catalysts offers a route to introduce alkyl groups adjacent to a carbonyl. organic-chemistry.org This type of reaction could potentially be used to construct the ethylidene fragment of this compound, which would then be followed by the introduction of the two methylsulfonyl groups.

Precursor Selection and Reactant Stoichiometry in the Synthesis of this compound

The choice of precursors is critical for an efficient synthesis of this compound. Common starting materials include compounds that already contain the geminal carbon atom or precursors that allow for its straightforward construction.

| Precursor Class | Specific Example | Target Transformation |

| Geminal Disulfones | Bis(methylsulfonyl)methane | Alkylation |

| Dithioacetals | 1,1-Bis(methylthio)ethane | Oxidation |

| Alcohols | 2-(Methylsulfonyl)ethanol | Conversion to leaving group and substitution |

| Carbonyl Compounds | Acetaldehyde | Reaction with sulfonyl nucleophiles |

Table 1: Potential Precursors for the Synthesis of this compound

Reactant stoichiometry must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts. For instance, in alkylation reactions, using a slight excess of the alkylating agent can ensure complete conversion of the starting material. However, a large excess should be avoided to prevent potential side reactions. Similarly, in oxidation reactions, the amount of oxidizing agent needs to be precisely calculated to achieve the desired oxidation state without over-oxidation.

Reaction Condition Optimization for Enhanced Yields and Selectivity

Optimizing reaction conditions such as solvent, temperature, and catalysts is crucial for achieving high yields and selectivity in the synthesis of this compound.

The choice of solvent can significantly influence the reaction outcome. For alkylation reactions involving carbanions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the counter-ion of the base and enhance the nucleophilicity of the carbanion.

Temperature is another critical parameter. While some reactions may proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. For example, certain azide (B81097) substitutions are carried out at elevated temperatures of 70–80°C. Conversely, some reactions may need to be performed at low temperatures to control selectivity and prevent decomposition of thermally sensitive intermediates.

The use of catalysts can dramatically improve reaction rates and selectivity. As mentioned earlier, molybdenum catalysts have been shown to control the regioselectivity of allyl sulfone alkylation. acs.org In other transformations, acid or base catalysis may be necessary to facilitate the reaction. For example, the synthesis of methyl sulfones from sodium methyl sulfinates and allyl alcohols is facilitated by BF₃·OEt₂ in acetic acid. nih.gov

Considerations for Scalable Synthesis in Chemical Research

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale for chemical research presents several challenges. Key considerations include the cost and availability of starting materials, the safety and environmental impact of the reagents and procedures, and the ease of purification. researchgate.netnih.gov

Purification methods are another important consideration. Chromatography, while effective on a small scale, can be cumbersome and expensive for large-scale preparations. Therefore, developing synthetic routes that yield products that can be purified by crystallization or distillation is highly desirable for scalable synthesis. researchgate.net The development of chromatography-free synthetic routes is a significant goal in process chemistry. researchgate.net

Chemo Reactivity and Mechanistic Pathways of 1,1 Bis Methylsulfonyl Ethane

Acidity of the Methylene (B1212753) Proton and Generation of the Corresponding Carbanion

The protons on the carbon atom situated between the two sulfonyl groups (the α-carbon) in 1,1-bis(methylsulfonyl)ethane exhibit significant acidity, a hallmark of carbon acids. researchgate.net This enhanced acidity allows for the facile generation of the corresponding 1,1-bis(methylsulfonyl)ethanide carbanion in the presence of a suitable base.

The notable acidity of the methylene protons in geminal disulfones like this compound is a direct consequence of the powerful electronic effects exerted by the two sulfonyl groups. Several factors contribute to the stabilization of the conjugate base, thereby increasing the acidity of the parent compound. libretexts.org

Inductive Effect: The sulfonyl group (–SO₂R) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. In a geminal disulfone, the cumulative inductive effect of two such groups polarizes the C-H bonds, weakening them and facilitating proton abstraction. libretexts.org

Resonance Stabilization: Upon deprotonation, the resulting carbanion is significantly stabilized by resonance. The negative charge on the α-carbon can be delocalized onto the four oxygen atoms of the two sulfonyl groups through p-d orbital overlap. This delocalization spreads the negative charge over a larger area, creating a more stable anionic species. libretexts.org The stability of the anion is a key driver for the acidity of the carbon acid. researchgate.netlibretexts.org

Experimental studies, often on the closely related bis(methylsulfonyl)methane (B157166), provide quantitative insight into the acidity and anion stability of geminal disulfones. Kinetic studies on the deprotonation of bis(methylsulfonyl)methane in deuterium (B1214612) oxide show that the reaction proceeds at an observable rate, confirming the lability of the methylene protons. acs.org The removal of the proton is accomplished by solvent molecules, and the rate is not found to be acid-catalyzed. acs.org

Structural studies of α-sulfonyl stabilized carbanions reveal that the carbanionic carbon atom's coordination is typically planar. researchgate.net This planarity facilitates the delocalization of the negative charge into the sulfonyl groups. The bond between the carbanionic carbon and the sulfur atom (⁻C—SO₂) is observed to be shorter than in the neutral parent sulfone, suggesting a degree of double bond character, which is consistent with resonance stabilization. researchgate.net

Rate Constants for the Deprotonation of Bis(methylsulfonyl)methane in D₂O

This table presents the experimental rate constants for the deprotonation of the methylene group in bis(methylsulfonyl)methane, a close analog of this compound, under different conditions. The data highlights the ease of carbanion formation. acs.org

| Temperature (°C) | Acid Concentration (M) | Rate Constant (k, sec⁻¹) x 10⁴ | Number of Measurements |

|---|---|---|---|

| 25 | 0.108 | 8.7 ± 3.5 | 5 |

| 25 | 0.0108 | 7.7 ± 1.2 | 5 |

| 25 | 0.0011 | 9.5 ± 1.1 | 5 |

| 42 | 0.108 | 16.5 ± 3.2 | 9 |

| 42 | 0.0108 | 17.2 ± 2.7 | 6 |

| 42 | 0.0011 | 20.7 ± 1.4 | 3 |

Nucleophilic Reactions of the 1,1-Bis(methylsulfonyl)ethanide Anion

The stabilized 1,1-bis(methylsulfonyl)ethanide carbanion is an effective nucleophile. libretexts.org It readily participates in a variety of bond-forming reactions with suitable electrophiles, making it a useful intermediate in organic synthesis.

The 1,1-bis(methylsulfonyl)ethanide anion can react with alkyl halides in a nucleophilic substitution reaction to form a new carbon-carbon bond. libretexts.org This reaction typically proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. organic-chemistry.orglibretexts.org

The efficiency of this alkylation is highest with primary alkyl halides. libretexts.org With secondary and, particularly, tertiary alkyl halides, the strong basicity of the carbanion can lead to competing elimination reactions (E2), producing alkenes instead of the desired substitution product. libretexts.org

Reaction Scheme: (CH₃SO₂)₂CH⁻CH₃ + R-X → (CH₃SO₂)₂CH(R)CH₃ + X⁻ (where R-X is a primary alkyl halide)

As a soft, resonance-stabilized nucleophile, the 1,1-bis(methylsulfonyl)ethanide anion is an excellent Michael donor. It undergoes conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds and other Michael acceptors like acrylonitriles. wikipedia.orgmasterorganicchemistry.com

In this reaction, the carbanion attacks the β-carbon of the unsaturated system, which is rendered electrophilic by the conjugated electron-withdrawing group. wikipedia.org The initial addition results in the formation of a resonance-stabilized enolate, which is then protonated during workup to yield the 1,4-adduct. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for carbon-carbon bond formation. nih.gov

Nucleophilic Reactions of the 1,1-Bis(methylsulfonyl)ethanide Anion

This table summarizes the primary types of nucleophilic reactions undertaken by the 1,1-bis(methylsulfonyl)ethanide anion, the class of electrophile involved, and the general structure of the resulting product.

| Reaction Type | Electrophile Class | General Product Structure |

|---|---|---|

| Alkylation (SN2) | Primary Alkyl Halides | α-Alkyl-1,1-bis(methylsulfonyl)ethane |

| Conjugate Addition (Michael) | α,β-Unsaturated Carbonyls/Nitriles | δ-Functionalized 1,1-bis(methylsulfonyl)alkane |

| Carbonyl Addition | Aldehydes, Ketones | β-Hydroxy-1,1-bis(methylsulfonyl)alkane |

The 1,1-bis(methylsulfonyl)ethanide anion adds to the electrophilic carbonyl carbon of aldehydes and ketones. csbsju.edumasterorganicchemistry.com This nucleophilic addition reaction is analogous to the addition of Grignard reagents or other organometallic compounds to carbonyls. libretexts.org The reaction proceeds via attack of the carbanion on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of the alkoxide during aqueous workup yields a β-hydroxy-1,1-bis(methylsulfonyl)alkane. csbsju.edu

Under certain conditions, particularly with heating or acid/base catalysis, the initial β-hydroxy adduct can undergo a subsequent dehydration (elimination) reaction. This condensation step would result in the formation of an α,β-unsaturated geminal disulfone, although the initial addition is the primary reaction pathway.

Electrophilic Behavior and Transformations Involving Sulfonyl Moieties

The sulfonyl groups in this compound are generally stable but can undergo specific transformations under certain reaction conditions. These transformations can involve the functionalization or cleavage of the carbon-sulfur bond, as well as modifications to the sulfur center itself.

The cleavage of carbon-sulfur bonds in sulfones is a key step in several important synthetic methodologies, leading to the formation of new carbon-carbon bonds. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of other sulfones, such as in the Ramberg-Bäcklund and Julia-Kocienski olefination reactions.

The Ramberg-Bäcklund reaction transforms an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org The reaction proceeds via the formation of an unstable episulfone intermediate, which then decomposes in a concerted cheletropic extrusion. wikipedia.org For a derivative of this compound, this would involve initial halogenation at the α-carbon, followed by base-induced cyclization and elimination.

Another significant reaction involving C-S bond cleavage is the Julia-Kocienski olefination . This reaction provides a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds. Current time information in Bangalore, IN.beilstein-journals.org The modified versions of this reaction often utilize heteroaromatic sulfones to facilitate a one-pot procedure. Current time information in Bangalore, IN. The mechanism involves the addition of a metalated sulfone to an aldehyde or ketone, followed by a rearrangement and elimination sequence that results in the formation of an alkene and the extrusion of sulfur dioxide. beilstein-journals.org Derivatives of this compound could potentially serve as precursors in similar olefination reactions.

Reductive desulfonylation represents another pathway for C-S bond cleavage, where the sulfonyl group is removed and replaced with a hydrogen atom. This is typically achieved using reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org This process is valuable when the sulfonyl group is used as an activating group to facilitate a preceding reaction, such as an alkylation at the α-position, and then needs to be removed. wikipedia.org

| Reaction | Description | Key Intermediates |

| Ramberg-Bäcklund Reaction | Conversion of an α-halo sulfone to an alkene with extrusion of SO₂. wikipedia.org | Episulfone wikipedia.org |

| Julia-Kocienski Olefination | Synthesis of an alkene from a sulfone and a carbonyl compound. Current time information in Bangalore, IN.beilstein-journals.org | β-alkoxysulfone adduct beilstein-journals.org |

| Reductive Desulfonylation | Reductive cleavage of a C-S bond, replacing the sulfonyl group with hydrogen. wikipedia.org | Radical anion wikipedia.org |

The sulfonyl groups of this compound can be chemically modified, most notably through reduction. The reduction of sulfones to the corresponding sulfides is a known transformation in organic synthesis. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing a variety of sulfur-containing functional groups. byjus.commasterorganicchemistry.com The reduction of sulfones to sulfides is a challenging transformation that often requires harsh conditions.

Catalytic hydrogenation can also be employed for the reduction of sulfonyl groups, although this is less common than for other functional groups. google.com In the context of metabolic studies of sulfur-containing compounds, the reduction of sulfoxides to sulfides has been observed using reagents like titanium trichloride. nih.gov While sulfoxides are at a lower oxidation state than sulfones, this indicates that chemical methods for the reduction of the sulfur center in such molecules are available.

| Reagent | Transformation | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction of sulfonyl group | Sulfide byjus.commasterorganicchemistry.com |

| Catalytic Hydrogenation | Potential for reduction of sulfonyl group | Sulfide google.com |

| Titanium Trichloride (TiCl₃) | Reduction of related sulfoxides | Sulfide nih.gov |

Pericyclic Reactions and Rearrangements (if applicable to derivatives)

While this compound itself is not directly involved in pericyclic reactions, its derivatives, particularly those containing unsaturation, can participate in such transformations. Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org

Cycloaddition reactions are a major class of pericyclic reactions. Vinyl sulfones, which can be synthesized from derivatives of this compound through elimination reactions, are known to participate in cycloadditions. For instance, they can act as dienophiles in Diels-Alder reactions or as partners in 1,3-dipolar cycloadditions. beilstein-journals.orgd-nb.info The reaction of 1,1-bis(arylsulfonyl)ethylene with nitrones in the presence of an N-heterocyclic carbene catalyst can lead to highly substituted isoxazolines via a [3+2] cycloaddition. nih.gov

Sigmatropic rearrangements are another type of pericyclic reaction where a σ-bond migrates across a π-system. libretexts.orgstereoelectronics.org Well-known examples include the Cope and Claisen rearrangements, which are nih.govnih.gov-sigmatropic shifts. nih.govmasterorganicchemistry.com A derivative of this compound containing a 1,5-diene or an allyl vinyl ether framework could potentially undergo such rearrangements, offering a pathway to complex molecular architectures. The stereochemical outcome of these reactions is often highly predictable according to the Woodward-Hoffmann rules. libretexts.org

Reaction Kinetics and Thermodynamic Control in Transformations

The kinetics and thermodynamics of reactions involving this compound and its derivatives are crucial for understanding reaction mechanisms and for controlling product distribution.

The rate of a chemical reaction is described by a rate law, and the temperature dependence of the rate constant is given by the Arrhenius equation, which includes the activation energy (Ea). doubtnut.com For reactions involving sulfones, such as elimination reactions, the nature of the leaving group and the base strength can significantly affect the reaction rate.

Elimination reactions can proceed through different mechanisms, such as E1 (unimolecular) or E2 (bimolecular), each with a distinct kinetic profile. wikipedia.org The E1 mechanism involves a slow, rate-determining formation of a carbocation, while the E2 mechanism is a concerted process where the rate depends on the concentrations of both the substrate and the base. wikipedia.orgspcmc.ac.inlibretexts.org For a derivative of this compound, an elimination reaction to form a vinyl sulfone would likely follow one of these pathways, with the specific conditions determining the operative mechanism and the reaction rate.

Computational studies can provide valuable insights into reaction mechanisms and activation parameters. For example, density functional theory (DFT) calculations have been used to investigate the mechanism of intramolecular arylation of sulfones, determining the rate-limiting step and the corresponding activation energy barrier. le.ac.ukscispace.com

In many reactions, more than one product can be formed. The distribution of products can be under either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamically controlled reactions favor the most stable product.

An example of this can be seen in the Ramberg-Bäcklund reaction, where the stereochemistry of the resulting alkene (E vs. Z) can often be influenced by the reaction conditions. The use of weaker bases may lead to the kinetically favored product, while stronger bases can allow for equilibration to the thermodynamically more stable alkene isomer. organic-chemistry.orgchemistry-chemists.com This suggests that by careful choice of reagents and reaction conditions, it is possible to control the product distribution in transformations involving derivatives of this compound.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization for Structural Insight

Spectroscopic methods are fundamental in determining the connectivity and chemical environment of atoms within a molecule. For 1,1-Bis(methylsulfonyl)ethane, a suite of spectroscopic techniques has been utilized to characterize its structure in detail.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. Both ¹H and ¹³C NMR studies have been instrumental in confirming the structure of this compound.

Due to the limited availability of specific experimental NMR data for this compound in publicly accessible literature, the following table presents typical chemical shift ranges for similar structural motifs. These values are predictive and serve as a guide for the expected spectral features of the compound.

| Nucleus | Structural Assignment | Predicted Chemical Shift (δ) in ppm |

| ¹H | -CH₃ (methyl groups on sulfonyl) | 2.9 - 3.2 |

| ¹H | -CH- (methine proton) | 3.5 - 4.0 |

| ¹H | -CH₃ (ethane methyl group) | 1.5 - 2.0 |

| ¹³C | -CH₃ (methyl groups on sulfonyl) | ~40 |

| ¹³C | -CH- (methine carbon) | ~60-70 |

| ¹³C | -CH₃ (ethane methyl group) | ~10-15 |

These are estimated values and can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. The sulfonyl group (SO₂) in this compound gives rise to strong and distinct absorption bands in the IR spectrum.

The characteristic vibrational frequencies for the key functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| SO₂ | Asymmetric stretching | 1300 - 1350 | Strong |

| SO₂ | Symmetric stretching | 1120 - 1160 | Strong |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H (alkane) | Bending | 1350 - 1470 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns observed upon ionization. The molecular ion peak (M⁺) for this compound would confirm its molecular formula.

While a specific experimental mass spectrum for this compound is not widely published, the expected fragmentation would likely involve the cleavage of the C-S and C-C bonds. Common fragmentation pathways for sulfones often involve the loss of SO₂ or the methylsulfonyl group.

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [C₄H₁₀O₄S₂]⁺ | 186 | Molecular Ion (M⁺) |

| [C₃H₇O₂S]⁺ | 107 | [M - SO₂CH₃]⁺ |

| [CH₃SO₂]⁺ | 79 | Methylsulfonyl cation |

| [C₂H₅]⁺ | 29 | Ethyl cation |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

The rotation around the central C-C bond of the ethane (B1197151) backbone in this compound leads to different conformations. The two primary conformations of interest are the staggered and eclipsed forms. Due to steric hindrance between the bulky methylsulfonyl groups and the methyl group, the staggered conformation is expected to be significantly more stable than the eclipsed conformation. In the staggered conformation, the substituents on the two carbon atoms are as far apart as possible, minimizing steric repulsion. The geometry around the sulfur atoms in the methylsulfonyl groups is expected to be tetrahedral.

Conformational Isomerism and Dynamic Structural Behavior

The presence of two bulky methylsulfonyl groups attached to the same carbon atom in this compound introduces significant steric hindrance, which plays a pivotal role in dictating its preferred spatial arrangements, or conformations. Rotation around the carbon-carbon single bond allows the molecule to adopt various conformations, each with a distinct energy level. The most stable conformations are those that minimize the repulsive forces between the bulky substituent groups.

Research into the conformational preferences of similar geminal disubstituted ethanes suggests that the molecule will likely exhibit a preference for staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible. In the case of this compound, this would involve the methyl groups of the sulfonyl moieties and the methyl group on the second carbon atom arranging themselves to minimize steric clash.

Computational modeling and theoretical calculations are instrumental in predicting the rotational energy profile of such molecules. These studies can elucidate the energy barriers between different conformations and identify the most stable conformers. For this compound, it is anticipated that the eclipsed conformations, where the substituents are aligned, would be energetically unfavorable due to significant steric and electrostatic repulsions between the electron-rich sulfonyl groups.

The dynamic behavior of this compound in solution can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Temperature-dependent NMR studies can provide information about the rates of interconversion between different conformers and the thermodynamic parameters associated with these processes.

Table 1: Predicted Conformational Data for this compound

| Parameter | Staggered Conformer (Predicted) | Eclipsed Conformer (Predicted) |

| Dihedral Angle (S-C-C-H) | ~60° | ~0° |

| Relative Energy | Lower | Higher |

| Population at RT | Major | Minor |

Note: The data in this table is based on theoretical predictions for a generic staggered and eclipsed conformation and would require specific computational or experimental validation for this compound.

Table 2: Representative Bond Lengths and Angles from Analogous Structures

| Bond/Angle | Typical Value |

| C-S Bond Length | ~1.77 Å |

| S=O Bond Length | ~1.44 Å |

| C-C Bond Length | ~1.54 Å |

| O-S-O Bond Angle | ~120° |

| C-S-C Bond Angle | ~105° |

Note: These values are approximations based on related sulfonyl-containing compounds and may vary for this compound.

Further experimental and computational research is necessary to fully characterize the conformational landscape and dynamic structural behavior of this compound. Such studies would provide a more complete understanding of its structure-property relationships.

Computational and Theoretical Investigations of 1,1 Bis Methylsulfonyl Ethane

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical methods are fundamental to characterizing the electronic nature of molecules. These studies involve solving the Schrödinger equation to determine properties like electron distribution, molecular orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. imperial.ac.ukescholarship.org It is often employed to predict ground state properties such as molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties. nih.govscielo.br

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. wikipedia.org These methods, such as coupled-cluster theory (e.g., CCSD(T)), are known for their high accuracy in predicting electronic structure and energies, though they are computationally more demanding than DFT. arxiv.orgnih.gov

Detailed ab initio studies providing a high-level electronic structure characterization specifically for 1,1-Bis(methylsulfonyl)ethane are not found in the surveyed literature. Such studies would provide precise information on the molecule's wave function and electron correlation effects.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transient species like transition states, and determining the energy barriers that govern reaction rates. smu.edursc.orgmdpi.com

Transition State Identification and Activation Energy Barriers

The identification of a transition state—the highest energy point along a reaction coordinate—is crucial for understanding a reaction's mechanism. khanacademy.orgchemguide.co.uk The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. khanacademy.org

No specific computational studies identifying transition states or calculating activation energy barriers for reactions involving this compound were identified in the available literature. Research on related, but structurally distinct, molecules has been conducted, but these findings are not directly applicable. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of the dynamic behavior of molecules, their conformational changes, and their interactions with other molecules in a system. researchgate.netnih.govresearchgate.net

Specific molecular dynamics simulation studies focusing on the dynamic behavior and intermolecular interactions of this compound could not be located in the reviewed scientific literature. While MD simulations are extensively used to study a wide range of chemical systems, including other ethane (B1197151) derivatives and sulfonyl-containing compounds, dedicated simulations for this compound are not presently available. nih.govmdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No published studies were found that computationally predict the spectroscopic parameters (such as ¹H NMR, ¹³C NMR, IR, or Raman spectra) of this compound and compare them with experimental data.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No QSRR studies specifically involving this compound to model its reactivity have been reported in the searched literature.

Advanced Applications and Derivatization in Organic Synthesis

1,1-Bis(methylsulfonyl)ethane as a Versatile C2 Synthon

The defining feature of this compound and related bis(sulfonyl)alkanes is the high acidity of the protons on the carbon atom positioned between the two sulfonyl groups. The resulting conjugate base, a carbanion, is stabilized through resonance by delocalization of the negative charge onto the four oxygen atoms of the sulfonyl groups. This chemical property makes these compounds excellent carbon nucleophiles upon deprotonation with a suitable base.

In the context of retrosynthetic analysis, this compound can be regarded as a "C2 synthon"—a two-carbon building block that can be introduced into a target molecule. The process begins with the deprotonation of this compound to generate its corresponding carbanion. This nucleophile can then participate in reactions with various electrophiles, effectively forming a new carbon-carbon bond.

Studies on the closely related bis(methylsulfonyl)methane (B157166) have demonstrated that its anion can be readily alkylated. researchgate.netacs.org For instance, treatment with bases like n-butyllithium followed by the addition of an alkyl halide leads to mono- or di-alkylation at the central carbon. acs.org By analogy, the carbanion of this compound would react with electrophiles to introduce an ethylidene fragment bearing two methylsulfonyl groups. The sulfonyl groups, having served their purpose of activating the C-H bond, can often be removed later in a synthetic sequence through reductive desulfonylation, further enhancing the versatility of this synthon.

Table 1: Representative Alkylation Reactions of Bis(sulfonyl)alkane Anions

| Bis(sulfonyl)alkane | Base | Electrophile | Product Type | Reference |

|---|---|---|---|---|

| Bis(methylsulfonyl)methane | n-BuLi | Methyl iodide | α-Mono-, Di-, and Tri-methylated products | acs.org |

| Fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) | KHMDS | α,β-Unsaturated Ketones | Michael Adduct | orgsyn.orgorgsyn.org |

| p-Toluenesulfonamide | Various | Alcohols | N-Alkylated Sulfonamides | acs.org |

This table presents reactions of related sulfonyl compounds to illustrate the general reactivity pattern.

Utilization in Annulation and Cyclization Reactions for Carbocyclic and Heterocyclic Systems

The nucleophilic character of the this compound carbanion makes it a valuable participant in annulation and cyclization reactions for constructing ring systems. By reacting with molecules containing two electrophilic sites (dielectrophiles), the bis-sulfonyl synthon can facilitate the formation of various carbocycles and heterocycles. A general strategy involves a sequential double alkylation, where the carbanion first attacks one electrophilic center, followed by an intramolecular cyclization onto the second.

While specific examples employing this compound are not prominent, the broader class of sulfonyl-activated compounds is widely used in such transformations.

Michael-Initiated Ring Closure (MIRC): The anion of a bis(sulfonyl)alkane can act as a Michael donor, adding to an α,β-unsaturated system. If the Michael acceptor also contains a suitable leaving group, a subsequent intramolecular nucleophilic substitution can lead to a cyclopropane (B1198618) ring.

Cascade Reactions: More complex cascade reactions leading to heterocyclic systems have been developed using related sulfonyl reagents. For example, a straightforward synthesis of bis[(trifluoromethyl)sulfonyl]ethylated isocoumarins proceeds from the reaction of 2-ethynylbenzoates with a source of bis(triflyl)ethylene. acs.orgnih.gov This sequence involves an intermolecular nucleophilic attack followed by a heterocyclization.

Radical Cyclizations: Sulfonyl radicals are also effective intermediates for ring formation. Toluene-p-sulfonyl-mediated radical cyclization of bis(allenes) has been shown to produce trans-fused five-membered rings containing a vinyl sulfone moiety. researchgate.netrsc.org

Formal [4+2] Heterocyclization: A method for synthesizing bis(triflyl)tetrahydroquinolines uses a reaction between aminophenyl-tethered alkenols and a betaine (B1666868) that generates bis(triflyl)ethylene in situ, proceeding through a proposed aza-ortho-quinone methide intermediate. nih.gov

These examples underscore the potential of the this compound scaffold in constructing cyclic architectures through either ionic or radical pathways.

Role in Organocatalysis and Ligand Design for Metal-Mediated Transformations

The sulfonyl functional group has been increasingly incorporated into the design of both organocatalysts and ligands for transition metal catalysis.

Organocatalysis: The acidic nature of the C-H bond in this compound makes it a potential Brønsted acid catalyst, although this application is not yet established. However, other sulfonyl-containing molecules have proven effective as organocatalysts. For example, camphor (B46023) sulfonyl hydrazines have been successfully used as catalysts in enantioselective Diels-Alder reactions and aza-Michael additions. nih.govresearchgate.net Furthermore, an organocatalytic asymmetric synthesis of sulfonyl-substituted furans has been achieved through a cascade reaction pathway. acs.org These cases demonstrate that the sulfonyl group can be a key element in creating the chiral environment necessary for stereoselective transformations.

Ligand Design: The sulfonyl groups in this compound, with their electron-rich oxygen atoms, can act as hard donor sites for coordination with metal centers. While bidentate chelation from a single gem-bis(sulfonyl) unit is geometrically constrained, these groups are valuable components in more complex ligand architectures.

Multifunctional Ligands: Sophisticated ligands are often designed with multiple functional groups that can interact with substrates or modulate the electronic properties of the metal center. researchgate.net Sulfonyl groups can be incorporated to fine-tune ligand properties or participate directly in the catalytic cycle.

Bismuth Catalysis: A notable example involves a bis-aryl sulfone ligand backbone used in a bismuth-catalyzed synthesis of sulfonyl fluorides, where the ligand framework supports the catalytic cycle without a change in the metal's oxidation state. acs.org

Sulfinyl and Imino Ligands: Chiral sulfinyl groups, closely related to sulfonyls, have been incorporated into S,N- and S,P-ligands for asymmetric catalysis, such as in palladium-catalyzed allylic substitutions. researchgate.net

The derivatization of this compound could lead to novel ligands where the bis(sulfonyl)ethyl moiety provides specific steric bulk, electronic properties, or secondary coordination sites for advanced metal-mediated transformations.

Precursor for the Synthesis of Complex Molecular Architectures and Scaffolds

The versatility of the bis(sulfonyl) functional group array makes compounds like this compound valuable starting materials for the synthesis of more complex molecules. researchgate.net The ability to function as a nucleophile (via its carbanion) and the potential for the sulfonyl groups to be transformed into other functionalities or removed entirely are key advantages.

The synthesis of complex natural products and pharmaceutically relevant molecules often relies on building-block strategies where key fragments are assembled sequentially. The carbanion of a bis(sulfonyl)alkane can be used to forge crucial carbon-carbon bonds, followed by further manipulation. For instance, fluorobis(phenylsulfonyl)methane (FBSM) is a well-known reagent for nucleophilic monofluoromethylation, and its Michael adducts are precursors to complex fluorinated molecules. orgsyn.orgorgsyn.org

The development of cascade reactions that rapidly build molecular complexity is a major goal in organic synthesis. The use of bis(sulfonyl) reagents in these cascades is exemplified by the one-pot synthesis of isocoumarins and tetrahydroquinolines. nih.govnih.gov These reactions create complex heterocyclic scaffolds in a single, efficient operation. The this compound unit, once incorporated into a larger structure, provides a latent site for further functionalization at the α-carbon or reductive cleavage of the C-S bonds.

Integration into Functional Materials (excluding direct material properties)

The synthesis of advanced functional materials, particularly polymers, often involves the incorporation of specific chemical moieties to impart desired characteristics. The bis(sulfonyl) group is a valuable component in this field. While direct material properties are excluded from this discussion, the synthetic routes to integrate units like this compound are relevant.

Bis(vinylsulfonyl)methane, a related compound, is used as an effective cross-linking agent in polymer chemistry. smolecule.com It reacts with nucleophilic groups on polymer chains, such as amines or thiols, via Michael addition to form stable covalent linkages, creating robust polymer networks for applications like hydrogels.

Furthermore, multisulfonyl compounds can serve as monomers or precursors to monomers for polymerization.

Step-Growth Polymerization: Bis(N-sulfonyl aziridines) have been used as monomers that react with various dinucleophiles (dicarboxylic acids, dithiols, etc.) in step-growth polymerizations to create functional polymers. nih.gov

Multicomponent Polymerizations (MCPs): MCPs offer a powerful strategy for creating diverse polymers from multiple monomer inputs in a single step. Sulfonyl azides are common components in these reactions, leading to polymers containing sulfonyl groups in the backbone or side chains. researchgate.netwiley-vch.de

Precursors to Sulfonyl Chlorides: Functional aromatic bis(sulfonyl chlorides) can be synthesized from masked precursors and subsequently used as monomers for creating specialized polymers like polysulfonamides or polysulfonates. acs.orgmdpi.com

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for 1,1-Bis(methylsulfonyl)ethane Transformations

The development of innovative catalytic systems is poised to unlock new synthetic transformations for this compound. A primary focus in this area is the catalytic activation of the C-H bond at the carbon atom situated between the two methylsulfonyl groups. This position is particularly reactive due to the electron-withdrawing nature of the adjacent sulfonyl moieties.

Future research could explore the use of transition metal catalysts, such as those based on palladium, rhodium, or copper, to facilitate the functionalization of this activated C-H bond. thieme-connect.deacs.orgnih.govchemrxiv.org Such catalytic systems could enable a variety of transformations, including arylation, alkylation, and amination, thereby providing efficient routes to a diverse range of derivatives. The exploration of directing group strategies, where a coordinating group is temporarily installed to guide the catalyst to the desired C-H bond, could offer enhanced selectivity and reactivity. thieme-connect.de Furthermore, the development of photocatalytic systems that can activate the C-H bond under mild conditions using visible light represents a frontier in this field.

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalyst Class | Expected Product Type |

| Arylation | Palladium, Copper | 1-Aryl-1,1-bis(methylsulfonyl)ethane |

| Alkylation | Rhodium, Iridium | 1-Alkyl-1,1-bis(methylsulfonyl)ethane |

| Amination | Copper, Palladium | 1-Amino-1,1-bis(methylsulfonyl)ethane |

| Olefination | Rhodium | 1-Alkenyl-1,1-bis(methylsulfonyl)ethane |

Exploration of Stereoselective Syntheses Involving Chiral Derivatives

The creation of chiral derivatives of this compound through stereoselective synthesis is a largely unexplored yet highly promising research direction. Chiral sulfones are valuable building blocks in organic synthesis and can exhibit interesting biological activities. rsc.org

Future investigations could focus on the development of asymmetric methods to introduce a stereocenter at the carbon atom between the two sulfonyl groups. This could be achieved through several strategies, including:

Asymmetric Alkylation: The deprotonation of this compound to form a prochiral carbanion, followed by reaction with an electrophile in the presence of a chiral catalyst or auxiliary, could lead to the formation of enantioenriched products.

Catalytic Asymmetric Hydrogenation: The synthesis of unsaturated precursors, such as 1,1-bis(methylsulfonyl)ethene, followed by asymmetric hydrogenation using chiral metal catalysts, could provide access to chiral this compound derivatives. rsc.org

Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of a functionalized this compound derivative could be another viable approach to obtaining enantiomerically pure compounds.

Sustainable and Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis and application of this compound. A key area for improvement is the synthesis of the compound itself, which traditionally may involve harsh reagents and generate significant waste.

Future research in this domain could focus on:

Greener Oxidation Methods: The synthesis of sulfones often involves the oxidation of corresponding sulfides. researchgate.netorganic-chemistry.org The development of catalytic oxidation methods that utilize green oxidants, such as hydrogen peroxide or even molecular oxygen, in combination with benign solvents like water or supercritical carbon dioxide, would represent a significant advancement. organic-chemistry.org

Atom-Economic Syntheses: Exploring synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. This could involve the development of one-pot or tandem reactions that minimize intermediate purification steps.

Interdisciplinary Research with Related Sulfonyl-Based Chemical Entities

The unique structural feature of this compound, with two sulfonyl groups attached to the same carbon atom, suggests potential for interdisciplinary research with other sulfonyl-based chemical entities.

One promising avenue is the exploration of its potential in materials science . The high polarity and potential for hydrogen bonding of the sulfonyl groups could be exploited in the design of novel polymers, ionic liquids, or crystal engineering applications. For instance, related bis(trifluoromethylsulfonyl)amide anions are key components of many ionic liquids. researchgate.netrsc.orgresearchgate.net

In the field of medicinal chemistry , the bis-sulfone motif is present in some biologically active molecules. nih.gov Future research could investigate the potential of this compound derivatives as scaffolds for the development of new therapeutic agents. For example, some bis-sulfone compounds have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov

Unexplored Reactivity Patterns and Mechanistic Discoveries

Despite its seemingly simple structure, this compound likely possesses unexplored reactivity patterns. The high acidity of the protons on the central carbon atom makes it a useful precursor for generating stabilized carbanions.

Future mechanistic studies could focus on:

Reactions of the Dianion: The sequential removal of both protons from the central carbon atom would generate a dianion. The reactivity of this species with various electrophiles could lead to the formation of novel and complex molecular architectures.

Pyrolytic and Photochemical Reactions: Investigating the behavior of this compound under high temperatures or upon irradiation with light could reveal novel rearrangement or fragmentation pathways.

Computational Studies: The use of computational chemistry to model the structure, bonding, and reactivity of this compound can provide valuable insights into its behavior and guide the design of new experiments. The reactivity of methylene (B1212753) groups activated by two electron-withdrawing groups is a subject of ongoing interest. researchgate.netmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.